molecular formula C10H14ClN5O2 B12933402 1-Methyl-3-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)imidazolium chloride CAS No. 96515-32-1

1-Methyl-3-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)imidazolium chloride

Cat. No.: B12933402
CAS No.: 96515-32-1
M. Wt: 271.70 g/mol
InChI Key: RDVCAGSIGHOWGJ-UHFFFAOYSA-M
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Description

1-Methyl-3-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)imidazolium chloride is an imidazolium-based ionic liquid featuring a nitroimidazole moiety linked via an ethyl group to the imidazolium core. The ethyl spacer between the two heterocycles may influence solubility and steric accessibility compared to direct aryl-linked analogs.

Properties

CAS No.

96515-32-1

Molecular Formula

C10H14ClN5O2

Molecular Weight

271.70 g/mol

IUPAC Name

2-methyl-1-[2-(3-methylimidazol-3-ium-1-yl)ethyl]-5-nitroimidazole;chloride

InChI

InChI=1S/C10H14N5O2.ClH/c1-9-11-7-10(15(16)17)14(9)6-5-13-4-3-12(2)8-13;/h3-4,7-8H,5-6H2,1-2H3;1H/q+1;/p-1

InChI Key

RDVCAGSIGHOWGJ-UHFFFAOYSA-M

Canonical SMILES

CC1=NC=C(N1CCN2C=C[N+](=C2)C)[N+](=O)[O-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazol-3-ium chloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methyl-5-nitro-1H-imidazole and 3-methyl-1H-imidazole.

    Alkylation: The 2-methyl-5-nitro-1H-imidazole is alkylated with an appropriate alkylating agent to introduce the ethyl group.

    Quaternization: The resulting intermediate is then quaternized with 3-methyl-1H-imidazole to form the final product, 3-Methyl-1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazol-3-ium chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Common techniques include:

    Batch Reactors: Used for small-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Imidazoles: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

3-Methyl-1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazol-3-ium chloride has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antibacterial and antifungal agent.

    Biological Studies: Used in studies to understand the mechanism of action of imidazole derivatives.

    Industrial Applications: Employed in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazol-3-ium chloride involves:

    Molecular Targets: The compound targets bacterial enzymes and disrupts their function.

    Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

1-Methyl-3-(3-triethoxysilylpropyl)imidazolium Chloride (IMI1Cl2)
  • Structure : Contains a triethoxysilylpropyl group instead of the nitroimidazole-ethyl chain.
  • Synthesis : Prepared via quaternization of 1-methylimidazole with (3-chloropropyl)triethoxysilane .
  • Properties : The triethoxysilyl group enables covalent bonding to silica matrices, making it suitable for synthesizing mesoporous materials (e.g., SBA-15) .
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
  • Structure : Features a chloromethylphenyl substituent on the nitroimidazole core.
  • Synthesis : Derived via chlorination of a hydroxymethyl precursor using SOCl₂ .
  • Comparison : The phenyl group increases rigidity and lipophilicity compared to the target compound’s ethyl linker, which may reduce solubility in polar solvents.
1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole
  • Structure : Includes a chloro-hydroxypropyl chain attached to the nitroimidazole.
  • Applications : Likely used in pharmaceuticals, as similar nitroimidazole derivatives are employed in antiparasitic drugs (e.g., metronidazole analogs) .
  • Comparison : The hydroxypropyl group introduces hydrogen-bonding capacity, whereas the target compound’s imidazolium chloride offers ionic character, enhancing solubility in aqueous environments.

Physicochemical and Functional Differences

Property Target Compound IMI1Cl2 4-[4-(Chloromethyl)phenyl]-... 1-(3-Chloro-2-hydroxypropyl)-...
Core Structure Imidazolium chloride + nitroimidazole Imidazolium chloride + silyl Nitroimidazole + chloromethylphenyl Nitroimidazole + chloro-hydroxypropyl
Melting Point Likely low (ionic liquid) Not reported (ionic liquid) 120°C Not reported
Key Functional Group Nitroimidazole (bioactive) Triethoxysilyl (material binding) Chloromethyl (reactive) Hydroxypropyl (H-bonding)
Primary Application Pharmaceuticals, catalysis Mesoporous materials Synthetic intermediate Pharmaceuticals
Stability and Reactivity
  • The nitro group in the target compound may confer sensitivity to reducing conditions, whereas IMI1Cl2’s triethoxysilyl group is hydrolytically stable but reactive toward silica surfaces .
  • The chloromethyl group in ’s compound is highly reactive, enabling further derivatization, while the target’s ethyl linker offers moderate flexibility and stability .

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